molecular formula C13H10Br2O B13882835 (3,5-Dibromophenyl)(phenyl)methanol CAS No. 51339-31-2

(3,5-Dibromophenyl)(phenyl)methanol

Katalognummer: B13882835
CAS-Nummer: 51339-31-2
Molekulargewicht: 342.02 g/mol
InChI-Schlüssel: BXWPEMCVLZVRMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dibromophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H10Br2O It is characterized by the presence of two bromine atoms attached to a phenyl ring and a hydroxyl group attached to a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (3,5-Dibromophenyl)(phenyl)methanol typically involves the bromination of benzyl alcohol derivatives. One common method is the reaction of benzyl alcohol with bromine under alkaline conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions: (3,5-Dibromophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

(3,5-Dibromophenyl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (3,5-Dibromophenyl)(phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3,5-Dibromophenyl)(phenyl)methanol is unique due to its specific combination of bromine atoms and phenyl methanol structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

51339-31-2

Molekularformel

C13H10Br2O

Molekulargewicht

342.02 g/mol

IUPAC-Name

(3,5-dibromophenyl)-phenylmethanol

InChI

InChI=1S/C13H10Br2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H

InChI-Schlüssel

BXWPEMCVLZVRMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.